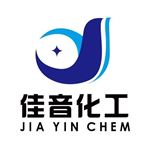- Pharmaceutical and Biochemical Products
- Pesticide Chemicals
- Catalysts
- Inorganic Compounds
- Organic Solvents
- Organic Compounds
- Pharmaceutical Active Ingredients
- Pharmaceutical Intermediates
- Pharmaceutical Impurities
- Medicinal Building Blocks
- Medical
- Pesticide Active Ingredients
- Pesticide Intermediates
- Pesticides
- Fertilizers
- Plant Extracts
- Animal Extracts
- Natural Pigments
- Natural Toxins
- Flavors and Fragrances
- High Polymer Materials
- Colorants and Pigments
- Paints and Varnishes
- Electrical Materials
- Chemical Reagents
- Chemical additives
- Catalysts and Inorganic Chemicals
- Solvents and Organic Chemicals
- Natural Products and Extracts
- Material Chemicals
- Other
- Element
Recommended suppliers
Amadis Chemical Company Limited
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

Taizhou Jiayin Chemical Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Nantong Boya Environmental Protection Technology Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Jinta Yudi Pharmaceutical Technology Co., Ltd.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Coumarinolignans
Coumarinolignans are a class of secondary metabolites found in various plants, particularly those belonging to the families Lamiaceae and Rutaceae. These compounds exhibit a diverse array of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Chemically, coumarinolignans typically consist of a lignan core linked to one or more coumarin moieties through a methylene bridge. The structural variability allows for the formation of different isomers, each potentially possessing unique pharmacological effects.
In medicinal chemistry, these compounds have garnered significant interest due to their potential therapeutic applications. For instance, some coumarinolignans show promising results in cancer treatment and management by inducing apoptosis or inhibiting angiogenesis in tumor cells. Additionally, they are explored for their ability to modulate the immune system and exhibit anti-inflammatory responses.
Furthermore, coumarinolignans have been utilized in formulating natural health products and traditional medicines owing to their safety profile and minimal side effects compared to synthetic counterparts. Ongoing research aims to further elucidate their mechanisms of action and optimize their therapeutic potentials for broader clinical applications.


-
TWEEN® 65: A Critical Surfactant in Chemical Biopharmaceutical ApplicationsTWEEN® 65: A Critical Surfactant in Chemical Biopharmaceutical Applications Introduction to TWEEN® 65 TWEEN® 65 is a widely recognized non-ionic surfactant that has played a pivotal role in various chemical and biopharmaceutical applications. Known for its exceptional properties, TWEEN® 65 is a polyethylene glycol (PEG)-coated ether with a hydrophilic-lipophilic balance (HLB) of approximately...
-
Bioavailability and Pharmacokinetic Enhancements of Beta-Sitosterol: A Review of its Potential in Pharmaceutical ApplicationsBioavailability and Pharmacokinetic Enhancements of Beta-Sitosterol: A Review of its Potential in Pharmaceutical Applications Over the past few decades, natural products have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities and potential as lead compounds for drug development. Among these, beta-sitosterol, a steroidal saponin commonly...
-
Span 60: A Critical Component in Chemical Biopharmaceutical FormulationsSpan 60: A Critical Component in Chemical Biopharmaceutical Formulations Introduction to Span 60 Span 60, also known as sorbitan monostearate, is a widely used nonionic surfactant in the field of biopharmaceuticals and chemical formulations. It belongs to the class of polyoxyethylene alkyl ethers and is primarily used as an emulsifier, solubilizer, and stabilizer in various pharmaceutical and...
-
(1S)-2,2-Dimethylcyclopropane-1-carboxamide: Unveiling its Role in Chemical Biopharmaceuticals(1S)-2,2-Dimethylcyclopropane-1-carboxamide: Unveiling its Role in Chemical Biopharmaceuticals Introduction to (1S)-2,2-Dimethylcyclopropane-1-carboxamide (1S)-2,2-Dimethylcyclopropane-1-carboxamide is a unique chemical compound that has garnered significant attention in the fields of chemistry and biomedicine. This molecule, characterized by its cyclopropane ring with two methyl substituents at...
-
(4R)-4-Phenyl-1,3-Oxazolidin-2-One: A Key Intermediary in the Synthesis of Chiral Pharmaceuticals(4R)-4-Phenyl-1,3-Oxazolidin-2-One: A Key Intermediary in the Synthesis of Chiral Pharmaceuticals Introduction to (4R)-4-Phenyl-1,3-Oxazolidin-2-One (4R)-4-Phenyl-1,3-Oxazolidin-2-One is a versatile and valuable compound in the field of organic chemistry, particularly in the synthesis of chiral pharmaceuticals. Its unique structure combines an oxazolidinone ring with a phenyl group, making it...






